Sodium trifluoroacetate-1-13C

Description

Contextualizing Isotopic Labeling in Chemical and Biological Sciences

Isotopic labeling is a technique used to track the journey of an atom or a molecule through a chemical reaction or a biological pathway. wikipedia.org The process involves replacing one or more atoms in a molecule of interest with their isotopes. wikipedia.orgcreative-proteomics.com Isotopes are variants of a particular element that possess the same number of protons but a different number of neutrons, resulting in a different atomic mass but nearly identical chemical properties. metwarebio.comstudysmarter.co.uk This chemical equivalence ensures that the labeled molecule behaves almost identically to its unlabeled counterpart within a biological or chemical system. metwarebio.com

The incorporated isotope acts as a unique marker or tracer, allowing researchers to follow its path and elucidate complex processes. creative-proteomics.com Scientists can detect the presence and position of these isotopic labels through various analytical methods. wikipedia.org The choice of isotope can be either radioactive (radionuclides like ³H, ¹⁴C) or stable (non-radioactive isotopes like ²H, ¹³C, ¹⁵N). wikipedia.orgmetwarebio.com Stable isotopes are particularly advantageous for studies that require long-term tracing or where the use of radioactivity is not feasible. studysmarter.co.uk The detection of stable isotopes is typically accomplished using techniques such as mass spectrometry (MS), which separates molecules based on their mass-to-charge ratio, and nuclear magnetic resonance (NMR) spectroscopy, which detects atoms with different magnetic properties. wikipedia.orgmetwarebio.comsymeres.com

This powerful technique provides unparalleled insights into reaction mechanisms, metabolic fluxes, and molecular dynamics across a vast range of scientific disciplines. metwarebio.com

Significance of 13C Isotopes in Mechanistic Elucidation and Pathway Tracing

Among the stable isotopes used for labeling, Carbon-13 (¹³C) is of paramount importance, particularly in the study of organic and biological chemistry. Carbon is the backbone of most biological molecules, making ¹³C an ideal tracer for mapping metabolic pathways. mdpi.com The use of ¹³C-labeled compounds, coupled with MS and NMR analysis, allows for the precise tracking of carbon atoms as they are incorporated into various downstream metabolites. symeres.commdpi.com

The significance of ¹³C isotopes is evident in several key research areas:

Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful method for quantifying the rates (fluxes) of reactions within a metabolic network. nih.gov By introducing a ¹³C-labeled substrate (like ¹³C-glucose or ¹³C-glutamine) to cells or tissues, researchers can measure the distribution of the ¹³C label throughout the metabolic network, providing a detailed snapshot of cellular metabolism. nih.govdiva-portal.org

Mechanistic Elucidation: Isotope effects, including those involving ¹³C, are used to investigate the mechanisms of chemical and enzymatic reactions. nih.govnih.gov By comparing the reaction rates of ¹³C-labeled and unlabeled substrates, scientists can deduce information about transition state structures and identify rate-limiting steps in a reaction sequence. nih.govresearchgate.net

Pathway Tracing: Stable isotope tracing allows a metabolic substrate to be followed through various biochemical reactions, offering clear insights into the metabolic wiring of cells. springernature.com This is crucial for understanding how genetic alterations or external perturbations affect metabolism. springernature.com For instance, ¹³C tracing has been used to reveal distinct fatty acid oxidation pathways in different cell types and to map the complex metabolism of intact human liver tissue. diva-portal.orgphysiology.org

The non-radioactive nature of ¹³C makes it safe for use in a wide variety of experimental systems, and its ability to be detected by both MS and NMR provides a versatile toolkit for researchers. metwarebio.comsymeres.com

Overview of Sodium Trifluoroacetate-1-13C as a Research Tool

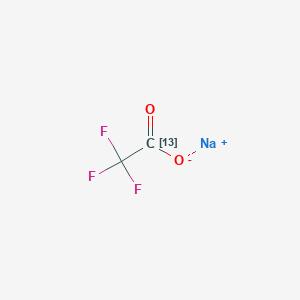

Sodium trifluoroacetate-1-¹³C (CF₃¹³CO₂Na) is a specific isotopically labeled compound where the carbon atom of the carboxylate group is replaced with a ¹³C isotope. biosynth.com This positions it as a valuable research tool for specific applications where the fate of the trifluoroacetate (B77799) molecule or its carboxyl group is under investigation.

As a derivative of trifluoroacetic acid (TFA), a compound noted for its chemical stability, Sodium trifluoroacetate-1-¹³C can be used as a tracer in various systems. Its applications span from biological and biomedical labeling to environmental analysis. americanelements.comisotope.com The presence of the stable ¹³C isotope allows for its unambiguous detection and quantification in complex matrices, distinguishing it from naturally occurring (unlabeled) trifluoroacetate.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | CF₃¹³CO₂Na |

| CAS Number | 286425-32-9 |

| Isotopic Enrichment | Typically 99% ¹³C |

| Primary Application | Isotopic tracer |

| Detection Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

The compound is particularly relevant in the study of Per- and Polyfluoroalkyl Substances (PFAS), a class of persistent environmental pollutants. isotope.com Given that trifluoroacetate is an ultrashort-chain PFAS, the ¹³C-labeled version can serve as an internal standard for accurate quantification in environmental samples or as a tracer to study its environmental fate and transport. isotope.comresearchgate.net

Historical Development of Trifluoroacetate Research with Isotopic Tracers

The use of isotopic tracers in scientific research dates back to the early 20th century, following the discovery of isotopes. nih.gov Initial work with mass spectrometers focused on identifying and isolating isotopes, which paved the way for their use in tracking biological processes. nih.gov While early research heavily utilized radioisotopes, the development and accessibility of analytical techniques like MS and NMR have made stable isotopes increasingly central to metabolic and mechanistic studies. symeres.comnih.gov

The study of trifluoroacetate (TFA) has its own distinct history, largely driven by environmental science. Research has established that TFA is predominantly of anthropogenic origin, with concentrations in the environment showing a significant increase over the past several decades. researchgate.netresearchgate.net It is recognized as a terminal degradation product of some hydrochlorofluorocarbons (HCFCs), hydrofluorocarbons (HFCs), and other fluorinated compounds. researchgate.net

Early investigations into the environmental fate of TFA employed isotopic tracers. For example, some studies used radiolabeled TFA to assess its potential for degradation under various conditions. researchgate.net More recently, the natural abundance of stable isotopes has been used to trace sources, but the deliberate introduction of compounds like Sodium trifluoroacetate-1-¹³C represents a more direct and powerful approach. The development of labeled standards, including ¹³C-labeled TFA, has become crucial for accurately monitoring its levels in drinking water, surface water, and groundwater, and for understanding its persistence and potential for bioaccumulation. isotope.comresearchgate.net The use of TFA itself as a tracer for groundwater age has also been proposed, highlighting its unique environmental behavior. researchgate.net

Table 2: Timeline of Isotope and Trifluoroacetate Research Milestones

| Period | Development | Significance |

|---|---|---|

| Early 20th Century | Discovery of isotopes and development of early mass spectrometers. nih.gov | Laid the fundamental groundwork for using isotopes as tracers. |

| 1930s-1940s | First use of stable isotope tracers (e.g., ¹⁵N) to study metabolic processes. nih.gov | Demonstrated the dynamic state of body constituents, revolutionizing biochemistry. |

| Post-WWII | Increased availability of radioisotopes like ¹⁴C. nih.gov | Radio-tracers become widely used for their high sensitivity. |

| Late 20th Century | Advances in MS and NMR technology. | Made stable isotopes like ¹³C more practical and widespread for metabolic studies. |

| Late 20th - Early 21st Century | Recognition of TFA as a persistent environmental contaminant from industrial sources. researchgate.net | Spurred research into its environmental fate, transport, and detection. |

| Contemporary | Development and use of ¹³C-labeled TFA standards. isotope.com | Enables accurate quantification of TFA in environmental samples and detailed tracer studies. |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCAUPASBSROMS-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(C(F)(F)F)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635686 | |

| Record name | Sodium trifluoro(1-~13~C)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.998 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286425-32-9 | |

| Record name | Sodium trifluoro(1-~13~C)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286425-32-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Enrichment Methodologies

Strategies for Carbon-13 Enrichment at the Carboxyl Position (C1)

Enriching the carboxyl position (C1) of sodium trifluoroacetate (B77799) with carbon-13 (¹³C) is a key objective in the synthesis of this isotopically labeled compound. This specific labeling allows researchers to trace the metabolic fate of the trifluoroacetate molecule and to study reaction mechanisms involving the carboxyl group.

The primary method for synthesizing Sodium trifluoroacetate-1-¹³C involves the use of a ¹³C-labeled precursor, which is then converted to the final product through a series of chemical reactions. A common and convenient method for preparing the unlabeled sodium trifluoroacetate is by reacting trifluoroacetic acid with sodium carbonate in an aqueous solution. wikipedia.org This is followed by filtration and vacuum evaporation to obtain the solid salt, which is then dried. wikipedia.org For the ¹³C-labeled version, a similar principle applies, but the starting trifluoroacetic acid must be labeled at the carboxyl carbon.

A plausible synthetic route would start with a simple ¹³C-labeled precursor, such as ¹³C-labeled sodium cyanide or barium carbonate-¹³C. These precursors can be converted through a series of steps to introduce the ¹³C isotope into the carboxyl group of trifluoroacetic acid. The final step would then be the neutralization of the ¹³C-labeled trifluoroacetic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to yield Sodium trifluoroacetate-1-¹³C. wikipedia.org

The selection of the precursor compound is critical for the successful incorporation of the ¹³C isotope. The ideal precursor should be readily available with high isotopic enrichment and should participate in high-yield chemical reactions that lead to the desired product.

| Precursor Compound | Potential Reaction Pathway |

| Sodium cyanide-¹³C (Na¹³CN) | Can be used in reactions to form a ¹³C-labeled nitrile, which can then be hydrolyzed to a carboxylic acid. |

| Barium carbonate-¹³C (Ba¹³CO₃) | Can be a source of ¹³CO₂, which can be incorporated via carboxylation reactions using organometallic reagents. |

| Acetic acid-1-¹³C | While not a direct precursor to trifluoroacetate, it represents a common starting point for synthesizing other ¹³C-labeled carboxylic acids. unimi.it |

The specific reaction pathways to convert these precursors into trifluoroacetic acid-1-¹³C are often proprietary to the manufacturers of isotopically labeled compounds. However, the general principles of organic synthesis for forming carboxylic acids are well-established. For instance, the hydrolysis of a trifluoromethyl-containing nitrile with a ¹³C-labeled cyano group would yield the desired ¹³C-labeled trifluoroacetic acid.

Purification and Isolation Techniques for Isotope-Labeled Products

Purification is a critical step to ensure the high purity of the final isotopically labeled product. moravek.com Impurities can interfere with the analytical techniques used to study the labeled compound and can compromise the results of scientific experiments. moravek.com Common purification techniques for compounds like Sodium trifluoroacetate-1-¹³C include:

Recrystallization: This technique is used to purify solid compounds based on differences in solubility. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the pure compound to crystallize out while impurities remain in the solution.

Chromatography: Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are powerful methods for separating the desired product from unreacted starting materials and byproducts. plos.orgnih.gov

Vacuum Sublimation: For compounds that can sublime, this technique can be an effective purification method.

The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities present. Often, a combination of these techniques is employed to achieve the desired level of purity. The purity of the final product is typically verified using analytical methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.org

Assessment of Isotopic Purity and Enrichment Levels

Determining the isotopic purity and enrichment level is essential to confirm the successful synthesis of the labeled compound. researchgate.net Isotopic purity refers to the percentage of the compound that contains the ¹³C isotope at the specified position, while enrichment level indicates the percentage of the labeled position that is occupied by the ¹³C isotope.

Several analytical techniques are used for this assessment:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic enrichment. researchgate.net It can precisely measure the mass-to-charge ratio of the molecule, allowing for the differentiation between the ¹²C- and ¹³C-containing species. researchgate.net By comparing the relative intensities of the corresponding mass peaks, the isotopic enrichment can be calculated. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is another powerful technique for assessing isotopic labeling. The presence and integration of the signal corresponding to the ¹³C-labeled carbon atom provide direct evidence of successful enrichment. acs.org The chemical shift of the ¹³C nucleus is sensitive to its local electronic environment, confirming its position within the molecule.

Isotope Ratio Mass Spectrometry (IRMS): This technique is specifically designed for high-precision measurement of isotope ratios. nih.gov It is often used to determine the δ¹³C value, which represents the deviation of the ¹³C/¹²C ratio in the sample from that of a standard reference material. plos.orgnih.gov

The combination of these techniques provides a comprehensive assessment of the isotopic purity and enrichment of Sodium trifluoroacetate-1-¹³C, ensuring its suitability for use in demanding scientific applications. Commercial suppliers of Sodium trifluoroacetate-1-¹³C typically provide a certificate of analysis that specifies the isotopic purity, which is often 99 atom % ¹³C. sigmaaldrich.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sodium Trifluoroacetate-1-¹³C

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a compound. For Sodium trifluoroacetate-1-¹³C, a multi-nuclear approach is employed to confirm its identity, purity, and isotopic labeling.

Carbon-13 NMR Spectroscopic Analysis of the Carboxyl Carbon

The key feature of Sodium trifluoroacetate-1-¹³C is the enrichment of the carboxyl carbon with the ¹³C isotope. ¹³C NMR spectroscopy directly probes this labeled position.

Chemical Shift : The ¹³C-labeled carboxyl carbon (¹³COO⁻) resonance appears in a distinct region of the spectrum. Generally, carbonyl carbons are found in the downfield region, typically between 160 and 180 ppm. oregonstate.edu The electron-withdrawing nature of the adjacent trifluoromethyl group further influences this chemical shift.

Spin-Spin Coupling : A significant feature in the ¹³C NMR spectrum is the coupling between the labeled carboxyl carbon and the three fluorine atoms of the trifluoromethyl group. This interaction, known as scalar or J-coupling, occurs over two bonds (²J_C-F). The signal for the ¹³C-labeled carboxyl carbon appears as a quartet due to coupling with the three equivalent ¹⁹F nuclei. The reported two-bond carbon-fluorine coupling constant (²J_C-F) for the trifluoroacetate (B77799) moiety is approximately 44 Hz. blogspot.com This characteristic splitting pattern is a definitive confirmation of the compound's structure. acdlabs.com

| Parameter | Observed Feature | Typical Value |

|---|---|---|

| Chemical Shift (δ) | ¹³COO⁻ | ~160-180 ppm |

| Multiplicity | Quartet | - |

| Coupling Constant | ²J_C-F | ~44 Hz blogspot.com |

Fluorine-19 NMR Spectroscopy in Conjugation with ¹³C Analysis

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. nih.gov For Sodium trifluoroacetate-1-¹³C, the ¹⁹F spectrum provides complementary information to the ¹³C analysis.

Chemical Shift : The three equivalent fluorine atoms of the trifluoromethyl group (CF₃) give rise to a single resonance in the ¹⁹F NMR spectrum. Sodium trifluoroacetate is often used as a chemical shift reference in ¹⁹F NMR, with its resonance typically appearing around -75.4 ppm. rsc.orgresearchgate.net

Isotopic Effect and Coupling : The presence of the ¹³C isotope at the adjacent carboxyl position results in a splitting of the main ¹⁹F signal. This creates a doublet, known as a "¹³C satellite," due to the two-bond coupling (²J_C-F) of approximately 44 Hz. blogspot.com The intensity of these satellite peaks relative to the central peak from molecules containing ¹²C at the carboxyl position is indicative of the ¹³C enrichment level. A small two-bond isotope effect on the ¹⁹F chemical shift of about 0.02 ppm is also observed between the ¹²CF₃-¹³COOH and the more abundant ¹²CF₃-¹²COOH isotopomers. blogspot.com

| Parameter | Observed Feature | Typical Value |

|---|---|---|

| Chemical Shift (δ) | CF₃ | ~ -75.4 ppm rsc.org |

| Multiplicity (due to ¹³C) | Doublet (¹³C satellites) | - |

| Coupling Constant | ²J_C-F | ~44 Hz blogspot.com |

Proton NMR for Structural and Purity Confirmation

Proton (¹H) NMR spectroscopy is a standard method for the structural analysis of organic molecules. Since Sodium trifluoroacetate possesses no hydrogen atoms, the ¹H NMR spectrum serves as an effective tool for purity assessment.

For a pure, anhydrous sample of Sodium trifluoroacetate-1-¹³C dissolved in a deuterated solvent (e.g., D₂O), the ¹H NMR spectrum is expected to be devoid of signals, apart from the residual solvent peak. The appearance of any other resonances would indicate the presence of proton-containing impurities. researchgate.net Therefore, a "clean" ¹H NMR spectrum provides strong evidence of the sample's high purity.

Quantitative NMR Methods for Labeled Compound Determination

Quantitative NMR (qNMR) is a precise method for determining the concentration or purity of a substance. youtube.com Both ¹³C and ¹⁹F NMR can be adapted for the quantitative analysis of Sodium trifluoroacetate-1-¹³C.

¹³C qNMR : While powerful, quantitative ¹³C NMR requires careful experimental setup to ensure accurate results. nih.govacs.org Challenges include the long spin-lattice relaxation times (T₁) for quaternary carbons like the carboxyl carbon and potential signal distortions from the Nuclear Overhauser Effect (NOE). nanalysis.com To obtain reliable quantification, experiments are typically run with long relaxation delays and inverse-gated proton decoupling to suppress the NOE. ox.ac.uk The concentration can then be determined by comparing the integrated signal of the ¹³C-labeled carbon to that of a certified internal standard.

¹⁹F qNMR : Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F qNMR is often a more practical and rapid method for quantifying fluorinated compounds. nih.gov A known amount of an internal standard is added to the sample, and the concentration of Sodium trifluoroacetate-1-¹³C is calculated by comparing the integral of its ¹⁹F signal to the integral of a signal from the standard.

Mass Spectrometry (MS) Techniques for Isotopic Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and isotopic composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Isotopic Distribution

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar and ionic compounds like Sodium trifluoroacetate. acs.org The analysis is typically performed in negative ion mode, where the trifluoroacetate anion (CF₃COO⁻) is detected.

Molecular Weight Confirmation : ESI-MS analysis confirms the mass of the isotopically labeled anion. The theoretical monoisotopic mass of the unlabeled trifluoroacetate anion, [CF₃¹²COO]⁻, is approximately 112.98 Da. For the labeled compound, Sodium trifluoroacetate-1-¹³C, the expected anion is [CF₃¹³COO]⁻, which has a theoretical monoisotopic mass of approximately 113.99 Da. High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, can readily distinguish between these masses, confirming the incorporation of the ¹³C isotope. ucsd.edu

Isotopic Distribution and Enrichment : The mass spectrum provides a direct measure of the isotopic enrichment. For a sample with 99 atom % ¹³C enrichment, the spectrum will show a base peak at m/z 113.99 corresponding to the [CF₃¹³COO]⁻ ion. sigmaaldrich.com A very small peak at m/z 112.98, representing the residual unlabeled [CF₃¹²COO]⁻, would also be present, with its intensity reflecting the approximately 1% of the unlabeled species. This clear separation and relative intensity measurement provide definitive confirmation of the high isotopic purity of the material.

| Ion Species | Theoretical m/z (Da) | Expected Relative Abundance |

|---|---|---|

| [CF₃¹²COO]⁻ | 112.98 | Low (~1%) |

| [CF₃¹³COO]⁻ | 113.99 | High (~99%) |

Chromatographic Separations in Conjunction with Isotopic Detection

Ion Chromatography (IC) is a highly effective and widely used method for the determination of trifluoroacetate (TFA) in various complex samples, including pharmaceutical preparations, environmental waters, and biological matrices. nih.govsdstate.edunih.gov The technique separates ions based on their affinity for an ion-exchange stationary phase. For TFA analysis, a high-capacity anion-exchange column is typically used, which allows for the separation of trace amounts of TFA from high concentrations of other anions like chloride and phosphate (B84403) without extensive sample preparation. nih.gov

Detection is commonly achieved using suppressed conductivity, where a suppressor reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte. thermofisher.com IC methods have been developed with detection limits for TFA in the sub-ppb to low ng/mL range, making the technique sensitive, accurate, and fast for monitoring residual TFA. nih.govsdstate.edu When analyzing Sodium trifluoroacetate-1-¹³C, IC would separate the labeled TFA anion based on its ionic properties, which are identical to the unlabeled form. Subsequent detection by mass spectrometry (IC-MS) would allow for specific quantification of the ¹³C-labeled species by monitoring its distinct mass-to-charge ratio ([M-H]⁻ = -114 m/z). chromatographyonline.com

Table 3: Representative Ion Chromatography Methods for Trifluoroacetate (TFA) Analysis

| Column | Eluent | Detection | Application | Detection Limit | Source(s) |

|---|---|---|---|---|---|

| Dionex IonPac AS14 | 3.5 mM Na₂CO₃ / 0.8 mM NaHCO₃ | Suppressed Conductivity | Peptide Formulations | mg/L level | thermofisher.com |

| Dionex AS17 | Potassium Hydroxide (B78521) (KOH) Gradient | Suppressed Conductivity | Environmental Samples | 36 µg/L | nih.gov |

| High-Capacity Anion-Exchange | Potassium Hydroxide (KOH) Gradient | Suppressed Conductivity | Pharmaceutical Buffers | <90 ng/mL | nih.gov |

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. shimadzu.comteledynelabs.com SFC is considered a hybrid of gas and liquid chromatography, offering advantages such as high separation efficiency, fast analysis times, and reduced use of organic solvents, making it a "greener" alternative to HPLC. shimadzu.comresearchgate.net The polarity of the supercritical CO₂ mobile phase can be adjusted by adding a polar organic modifier, such as methanol, allowing for the separation of a wide range of compounds, including fluorinated substances. researchgate.net

For the analysis of fluorinated compounds, which can be challenging by other methods, SFC provides an effective separation platform. selerity.com Coupling SFC with tandem mass spectrometry (SFC-MS/MS) offers high sensitivity and selectivity for detection. This combination is well-suited for the analysis of Sodium trifluoroacetate-1-¹³C. The SFC would separate the analyte from the matrix, and the MS/MS detector would provide specific quantification by monitoring the transition of the ¹³C-labeled parent ion to a specific fragment ion, eliminating potential interferences. This approach is particularly valuable in pharmaceutical and environmental analysis for its speed and efficiency. teledynelabs.comresearchgate.net

Table 4: Typical Parameters for SFC-MS/MS Analysis

| Parameter | Description |

|---|---|

| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol) |

| Stationary Phase | Silica-based or polymer-based packed columns |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Advantages | High speed, high efficiency, reduced solvent consumption |

Source(s): shimadzu.comresearchgate.net

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, is a cornerstone technique for the separation and quantification of isotopically labeled compounds in complex mixtures. nih.govacs.org The versatility of HPLC allows for various separation modes, including reversed-phase, normal-phase, and hydrophilic interaction liquid chromatography (HILIC), to accommodate analytes with different polarities. nih.govnih.gov

For a polar and ionic compound like Sodium trifluoroacetate-1-¹³C, reversed-phase HPLC using an ion-pairing agent or HILIC would be suitable separation strategies. The use of a ¹³C-labeled internal standard is crucial for accurate quantification in metabolic flux analysis and pharmacokinetic studies, as it co-elutes with the unlabeled analyte and corrects for variations in sample preparation and instrument response. acs.orgnih.gov An ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) system can simultaneously quantify the concentration of metabolites and determine their mass isotopologue distribution. nih.gov While trifluoroacetic acid is a common mobile phase additive in reversed-phase HPLC, its tendency to cause ion suppression in ESI-MS must be managed for optimal sensitivity. nih.gov

Table 5: HPLC-Based Methods for Analysis of ¹³C-Labeled Analytes

| Technique | Stationary Phase | Application | Key Feature | Source(s) |

|---|---|---|---|---|

| UHPLC-HRMS | Hydrophilic Interaction (HILIC) | ¹³C Metabolic Flux Analysis | Simultaneous quantification and mass isotopologue distribution | nih.gov |

| LC-MS | Reversed-Phase (e.g., C18) | General ¹³C-labeled compound analysis | Quantification using labeled internal standards | nih.govsigmaaldrich.com |

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, trifluoroacetic acid (TFA) is a polar and non-volatile compound, making its direct analysis by GC challenging. researchgate.net Therefore, a derivatization step is required to convert TFA into a more volatile and thermally stable derivative prior to GC analysis. nih.govresearchgate.net

A common derivatization strategy involves the esterification of TFA to form methyl trifluoroacetate (MTFA) using reagents like dimethyl sulfate. nih.govresearchgate.net The volatile MTFA can then be analyzed by headspace GC coupled with a sensitive detection system, such as an electron-capture detector (ECD) or a mass spectrometer (MS) operating in selected ion monitoring (SIM) mode. nih.gov This approach allows for the determination of trace levels of TFA in aqueous and air samples, with detection limits in the ng/mL range for water. nih.gov When analyzing Sodium trifluoroacetate-1-¹³C, the derivatization would produce ¹³C-labeled MTFA. GC-MS analysis would then differentiate the labeled derivative from its unlabeled counterpart based on their different molecular ion masses, enabling isotopic analysis and quantification.

Table 6: Gas Chromatography Method for Trifluoroacetic Acid (TFA) Analysis

| Step | Procedure | Reagent/System | Purpose | Source(s) |

|---|---|---|---|---|

| Derivatization | Esterification | Dimethyl Sulfate (DMS) | Convert TFA to volatile Methyl Trifluoroacetate (MTFA) | nih.govresearchgate.net |

| Analysis | Headspace Gas Chromatography (HSGC) | GC-MS (SIM mode) or GC-ECD | Separation and sensitive detection of MTFA | nih.gov |

| Application | Environmental Samples (Water, Air) | Not Applicable | Trace level quantification | nih.govresearchgate.net |

Other Advanced Analytical Methods for Isotope Verification

Beyond standard nuclear magnetic resonance (NMR) and mass spectrometry (MS), a suite of other advanced analytical methods can be employed for the comprehensive characterization and verification of isotopic labeling in Sodium trifluoroacetate-1-¹³C. These techniques provide deeper insights into the isotopic purity, molecular structure, and subtle quantum-mechanical effects arising from the ¹³C enrichment.

One prominent method is Isotope Ratio Mass Spectrometry (IRMS) , a technique that measures the ratio of stable isotopes with very high precision. For Sodium trifluoroacetate-1-¹³C, IRMS can be utilized to determine the precise ¹³C/¹²C ratio. copernicus.org This is typically achieved by converting the organic compound into a simple gas, such as CO₂, through combustion, which is then analyzed by the mass spectrometer to accurately quantify the isotopic abundance. copernicus.org This method is crucial for verifying the degree of ¹³C enrichment and ensuring it meets the specified isotopic purity, often cited as 99 atom % ¹³C. sigmaaldrich.com Continuous Flow-Isotope Ratio Mass Spectrometry (CF-IRMS) is a common configuration for these measurements. usgs.gov

Advanced NMR techniques also offer powerful means for isotopic verification. While standard ¹³C NMR confirms the position of the label, more sophisticated experiments provide further structural and purity information. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), can be used to confirm the connectivity between the ¹³C-labeled carbon and other nuclei in the molecule, such as fluorine, if applicable in derivative studies. nih.gov Solid-state NMR spectroscopy can also be employed to analyze the compound in its solid form, providing information about the crystalline structure and the local environment of the ¹³C nucleus. iitm.ac.in Furthermore, quantitative ¹H NMR can be used to precisely determine the isotopic composition of ¹³C-labeled compounds. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), offers another layer of verification. This technique can separate the labeled compound from any potential unlabeled impurities before mass analysis. wisdomlib.org A specialized approach known as isotopic ratio outlier analysis (IROA) can be used with LC-MS, where characteristic isotopic patterns allow for clear differentiation of biologically derived signals and the determination of the exact number of carbon atoms. nih.gov For fluorinated compounds like trifluoroacetate, pre-sampling isotope dilution-direct injection-LC/MS/MS has been established as a robust analytical method. rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy can detect the vibrational frequency shifts caused by the heavier ¹³C isotope. The C-C and C=O stretching vibrations involving the ¹³C-labeled carbon in Sodium trifluoroacetate-1-¹³C will have slightly lower frequencies compared to the unlabeled compound. This isotopic shift, although small, can be detected with high-resolution FT-IR instruments, providing a non-destructive method for confirming the presence of the ¹³C isotope. iitm.ac.in

These advanced methods, when used in conjunction, provide a comprehensive and unequivocal verification of the isotopic labeling and purity of Sodium trifluoroacetate-1-¹³C, ensuring its suitability for use in demanding research applications.

| Analytical Method | Principle of Isotope Verification | Information Obtained | Relevance to Sodium trifluoroacetate-1-¹³C |

| Isotope Ratio Mass Spectrometry (IRMS) | High-precision measurement of the ¹³C/¹²C ratio after conversion to a simple gas (e.g., CO₂). copernicus.org | Precise isotopic abundance and enrichment level. | Confirms the 99 atom % ¹³C purity. sigmaaldrich.com |

| Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR) | Detection of through-bond correlations between ¹³C and other nuclei; analysis in the solid phase. nih.goviitm.ac.in | Confirms the exact position of the ¹³C label and provides information on molecular structure and conformation. | Unequivocally verifies that the ¹³C is at the carboxylate position. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by mass analysis of the parent and fragment ions. wisdomlib.org | Separation from impurities and confirmation of the mass shift in the intact molecule and its fragments. | Ensures that the measured mass corresponds to the ¹³C-labeled compound and not an impurity. |

| Fourier Transform Infrared (FT-IR) Spectroscopy | Detection of shifts in vibrational frequencies due to the heavier mass of the ¹³C isotope. iitm.ac.in | Confirmation of isotopic substitution through changes in the vibrational spectrum. | Provides a non-destructive method to verify the presence of the ¹³C label by observing shifts in C-C or C=O stretching frequencies. |

Applications in Organic Synthesis and Mechanistic Investigations

Sodium Trifluoroacetate-1-¹³C as a Source for ¹³C-Labeled Trifluoromethylation Reagents

The trifluoromethyl (CF₃) group is a highly valued substituent in medicinal chemistry and materials science due to its ability to enhance properties such as metabolic stability, lipophilicity, and bioavailability. Sodium trifluoroacetate-1-¹³C is an effective precursor for generating ¹³C-labeled trifluoromethylating agents, enabling the introduction of an isotopically tagged CF₃ group into various organic molecules.

The generation of the trifluoromethyl radical (•CF₃) from sodium trifluoroacetate (B77799) is a key step in its application as a trifluoromethylating agent. This process typically proceeds via a decarboxylation event, which can be initiated through several methods, most commonly involving single-electron transfer (SET) mediated by transition metals or photoredox catalysts.

The general pathway involves the initial formation of the trifluoroacetate radical anion upon receiving an electron. This intermediate is unstable and rapidly undergoes decarboxylation, losing carbon dioxide (¹³CO₂) to generate a trifluoromethyl anion intermediate (⁻CF₃). Subsequent oxidation of this anion yields the desired trifluoromethyl radical (•¹³CF₃).

Key Mechanistic Steps:

Activation: A catalyst (e.g., copper or a photocatalyst) is electronically excited or chemically activated.

Single-Electron Transfer (SET): The activated catalyst transfers an electron to sodium trifluoroacetate. CF₃¹³COO⁻Na⁺ + e⁻ → [CF₃¹³COO•]²⁻Na⁺

Decarboxylation: The resulting radical anion fragments, releasing isotopically labeled carbon dioxide. [CF₃¹³COO•]²⁻Na⁺ → ⁻CF₃ + ¹³CO₂ + Na⁺

Oxidation: The trifluoromethyl anion is oxidized to the trifluoromethyl radical. ⁻CF₃ - e⁻ → •¹³CF₃

This process allows the ¹³C label to be tracked, confirming, for instance, that the carbon atom in the eliminated CO₂ originates from the carboxylate group of the starting material.

Once generated, the ¹³C-labeled trifluoromethyl radical is a versatile intermediate for modifying a wide range of organic substrates. The isotopic label is invaluable for mechanistic studies and for metabolic tracing in biochemical applications.

The radical can be incorporated into various organic frameworks through several reaction types:

Addition to Alkenes and Alkynes: The •¹³CF₃ radical adds across double or triple bonds, creating a new carbon-centered radical that can be trapped or undergo further reactions.

Aromatic Substitution: The radical can add to aromatic and heteroaromatic rings, followed by an oxidation step to restore aromaticity, resulting in a ¹³CF₃-substituted arene.

Cross-Coupling Reactions: In metal-catalyzed reactions, a Cu-¹³CF₃ species can be formed, which then participates in cross-coupling with aryl halides or other substrates.

Below is a table summarizing examples of organic scaffolds that can be modified using trifluoromethylation reagents derived from sources like sodium trifluoroacetate.

| Substrate Class | Reaction Type | Product Type | Reference Example |

|---|---|---|---|

| Aryl Halides | Copper-Catalyzed Cross-Coupling | Aryl-¹³CF₃ | Trifluoromethylation of iodobenzene |

| Styrenes | Radical Addition | Benzylic-¹³CF₃ Alkenes | Addition to styrene derivatives chemrxiv.orgacs.org |

| Aldehydes & Ketones | Nucleophilic Addition (via ⁻¹³CF₃) | Trifluoromethylated Alcohols | Reaction with benzaldehyde |

| Thiophenols | S-Trifluoromethylation | Aryl Trifluoromethyl Sulfides | Coupling with p-methoxythiophenol acs.org |

| Heterocycles | Radical Aromatic Substitution | Heteroaryl-¹³CF₃ | Modification of pyridine or indole rings |

Controlling the stereochemistry and regiochemistry of trifluoromethylation is essential for the synthesis of complex molecules.

Stereochemistry: The trifluoromethyl radical (•CF₃) is planar and achiral. When it adds to a prochiral alkene or reacts at a prochiral center, it typically produces a racemic mixture of products in the absence of a chiral influence. However, modern synthetic methods have achieved high levels of stereocontrol. Enantioselective trifluoromethylation can be accomplished by using a chiral catalyst system, such as a combination of a photoredox catalyst and a chiral copper complex. acs.org The chiral ligand on the metal coordinates to the radical intermediate or the substrate, directing the attack of the •¹³CF₃ radical to one face of the molecule, thereby creating a specific stereoisomer. acs.orgrsc.org

Regiochemistry: The regiochemical outcome of radical trifluoromethylation is primarily governed by electronic and steric factors.

On Alkenes: The electrophilic •CF₃ radical preferentially adds to the more electron-rich carbon of a double bond. For terminal alkenes, addition occurs at the terminal carbon to generate the more stable secondary radical intermediate.

On Arenes: The substitution pattern is dictated by the electronic nature of the substituents already present on the ring. The regioselectivity can be poor for simple arenes, leading to mixtures of isomers. However, regioselectivity can be enhanced. For example, using host molecules like cyclodextrins can shield certain positions on an aromatic substrate, directing the radical attack to a specific, unblocked site. chemrxiv.org In substrates with multiple potential reaction sites, the reaction often occurs at the most sterically accessible or electronically favorable position. acs.org

Investigating Reaction Mechanisms with Sodium Trifluoroacetate-1-¹³C

The ¹³C isotopic label in sodium trifluoroacetate-1-¹³C is a powerful tool for elucidating reaction mechanisms, particularly for studying kinetic isotope effects and tracking reaction pathways.

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. Measuring the ¹³C KIE is a sensitive method for determining whether a bond to the labeled carbon is broken or formed in the rate-determining step of a reaction. researchgate.netresearchgate.netnih.gov

When using sodium trifluoroacetate-1-¹³C, the KIE is particularly useful for studying the decarboxylation step. The C–C bond between the trifluoromethyl group and the labeled carboxylate carbon is broken during this process.

If decarboxylation is the rate-determining step: A significant "normal" KIE (k₁₂ > k₁₃) is expected. This is because the ¹²C–¹³CF₃ bond has a lower vibrational zero-point energy and is slightly stronger than the ¹²C–¹²CF₃ bond, making it harder to break.

If decarboxylation is not rate-determining: The KIE will be small or negligible (k₁₂ ≈ k₁₃).

By precisely measuring the reaction rates of the ¹²C- and ¹³C-labeled compounds, chemists can gain definitive insights into the reaction's energy profile and identify the slowest step in the mechanistic sequence. These studies are crucial for optimizing reaction conditions and designing more efficient catalysts.

The study of the decarboxylation of trifluoroacetate provides fundamental information about the stability of the C–C bond and the mechanism of trifluoromethyl group transfer. Using the ¹³C label allows for precise tracking of the carboxylate carbon.

Research has shown that the decarboxylation of trifluoroacetic acid and its salts is significantly influenced by factors such as temperature, pressure, and the presence of catalysts. Studies on acetic acid derivatives reveal that electron-withdrawing groups, like the CF₃ group, stabilize the carboxylate anion but can influence the transition state of decarboxylation.

The kinetics of the decarboxylation of CF₃¹³CO₂Na can be followed by monitoring the formation of ¹³CO₂ using techniques like FTIR or mass spectrometry. The rate data obtained from these experiments provide activation parameters (enthalpy and entropy of activation) that help to construct a detailed picture of the transition state. For instance, a highly negative entropy of activation for the decarboxylation of the trifluoroacetate anion suggests an ordered transition state, possibly involving solvent molecules like water as a required reactant.

Role of Sodium Trifluoroacetate-1-13C in Catalytic Transformations (e.g., Copper-Catalyzed Aza-Michael Additions)

The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, providing invaluable insights into reaction pathways. This compound, with its enriched carbon-13 isotope at the carboxylate position, serves as a powerful tool in such investigations. While many synthetic protocols utilize unlabeled sodium trifluoroacetate, the introduction of the 13C-labeled variant allows for the precise tracking of the trifluoroacetate moiety or its fragments throughout a chemical transformation.

A significant application of this concept is in the copper-catalyzed aza-Michael addition of aromatic amines to α,β-unsaturated olefins. Research has demonstrated that sodium trifluoroacetate can act as an efficient mediator or catalytic activator in this reaction, facilitating the formation of crucial carbon-nitrogen (C-N) bonds under mild, aqueous conditions. nih.govnih.gov This process is highly valuable for synthesizing secondary-phenylamine products, which are important scaffolds in pharmaceuticals and bioactive molecules. nih.gov

The reaction typically employs a copper(II) catalyst, such as copper(II) acetate (Cu(OAc)₂), with sub-stoichiometric amounts of sodium trifluoroacetate in water. nih.gov The protocol has been shown to be effective for a wide array of aromatic amines, including those with both electron-donating and electron-withdrawing groups, and various activated olefins. nih.govnih.gov

By substituting standard sodium trifluoroacetate with this compound, chemists can employ techniques like 13C NMR spectroscopy to probe the mechanism of the catalytic cycle. This can help elucidate the exact role of the trifluoroacetate anion—whether it acts as a ligand, a proton shuttle, or is involved in the formation of a key intermediate. The presence and location of the 13C label in products, byproducts, or catalyst resting states can provide definitive evidence for proposed mechanistic pathways.

Below is a table summarizing representative results from the copper-catalyzed aza-Michael addition mediated by unlabeled sodium trifluoroacetate. The use of this compound in these reactions would be primarily for mechanistic investigation rather than for the synthesis of the final product itself.

| Aromatic Amine (Reactant 1) | Activated Olefin (Reactant 2) | Product | Yield (%) nih.gov |

|---|---|---|---|

| Aniline | Methyl acrylate | Methyl 3-(phenylamino)propanoate | 95 |

| 4-Methoxyaniline | Methyl acrylate | Methyl 3-((4-methoxyphenyl)amino)propanoate | 93 |

| 4-Chloroaniline | Methyl acrylate | Methyl 3-((4-chlorophenyl)amino)propanoate | 85 |

| Aniline | Acrylonitrile | 3-(Phenylamino)propanenitrile | 90 |

| 4-Toluidine | Ethyl acrylate | Ethyl 3-(p-tolylamino)propanoate | 92 |

Derivatization and Further Transformations of 13C-Labeled Products

The strategic introduction of a carbon-13 label via reagents like this compound is not merely an endpoint for mechanistic studies. The resulting ¹³C-labeled products become valuable substrates for further synthetic transformations, allowing for the continued tracking of the isotopic label through multi-step sequences. This capability is essential for understanding complex reaction networks, biosynthetic pathways, and the metabolic fate of molecules.

The products of the aza-Michael additions, such as β-amino esters and β-amino nitriles, are versatile chemical intermediates. The ¹³C label, incorporated during the initial catalytic step, serves as a spectroscopic handle. Using ¹³C NMR, researchers can unambiguously identify the labeled carbon's chemical environment, track bond formations and cleavages, and quantify the distribution of the isotope in subsequent product generations.

For example, a ¹³C-labeled β-amino ester could undergo a variety of transformations. The ester group could be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. The secondary amine could be acylated, alkylated, or used in cyclization reactions to form heterocyclic structures. In each of these steps, the ¹³C label provides a clear and non-invasive way to follow the molecular architecture's evolution.

The table below outlines potential derivatization reactions for a generic ¹³C-labeled β-amino propanoate product, highlighting the utility of the isotopic label in analyzing the resulting structures.

| Starting Material | Reaction Type | Potential Product | Utility of ¹³C Label |

|---|---|---|---|

| ¹³C-labeled β-amino propanoate | Amide Formation | ¹³C-labeled β-amino propanamide | Confirming the integrity of the carbon backbone via ¹³C NMR. |

| ¹³C-labeled β-amino propanoate | Ester Hydrolysis | ¹³C-labeled β-amino propanoic acid | Monitoring the change in the chemical shift of the labeled carbon from ester to acid. |

| ¹³C-labeled β-amino propanoate | Reduction | ¹³C-labeled 3-amino-1-propanol | Tracking the transformation of the carbonyl group to a methylene group. |

| ¹³C-labeled β-amino propanoate | N-Alkylation | ¹³C-labeled N-alkyl-β-amino propanoate | Observing subtle shifts in the ¹³C signal due to changes in the amine substituent. |

| ¹³C-labeled β-amino propanoate | Cyclization (e.g., intramolecular amidation) | ¹³C-labeled β-lactam | Verifying the formation of the strained ring structure by analyzing the characteristic ¹³C NMR signal. |

These subsequent transformations of ¹³C-labeled molecules are crucial for building complex molecular libraries where specific atoms need to be traced, a common requirement in drug discovery and materials science.

Biochemical and Biomedical Tracer Applications

Hyperpolarized Carbon-13 Magnetic Resonance Spectroscopy (MRS)

Hyperpolarized Carbon-13 Magnetic Resonance Spectroscopy (MRS) is a cutting-edge imaging modality that dramatically enhances the signal of 13C-labeled compounds, enabling the real-time, non-invasive monitoring of metabolic pathways in vivo. researchgate.net This technique overcomes the primary limitation of conventional 13C MRS, which is its inherently low sensitivity due to the low natural abundance of 13C and its small gyromagnetic ratio. nih.gov

Sodium Trifluoroacetate-1-13C as a Probe for Metabolic Pathway Interrogation (e.g., Glycolysis)

The use of hyperpolarized 13C-labeled molecules allows for the direct observation of metabolic fluxes. The most widely studied probe for this purpose is hyperpolarized [1-13C]pyruvate, which sits (B43327) at a critical junction of major energy pathways, including glycolysis. nih.govresearchgate.net Upon injection, the conversion of hyperpolarized [1-13C]pyruvate to downstream metabolites such as [1-13C]lactate, [1-13C]alanine, and [13C]bicarbonate can be tracked in real-time, providing a snapshot of cellular metabolic activity. nih.govnih.gov This has proven invaluable for studying conditions characterized by altered metabolism, such as cancer, which often exhibits elevated glycolysis (the Warburg effect). bridge12.com

While the application of this compound as a hyperpolarized probe for metabolic pathway interrogation is not yet established in the literature, the principles of the technique allow for the use of various 13C-labeled substrates. The suitability of a given compound depends on factors such as its biological relevance, polarization level, and relaxation time. Theoretically, if this compound were to be metabolized through a specific pathway, its hyperpolarized form could serve as a tracer to monitor the activity of that pathway.

To illustrate the concept with an established probe, the metabolic fate of hyperpolarized [1-13C]pyruvate is summarized below.

Table 1: Metabolic Products of Hyperpolarized [1-13C]Pyruvate

| Metabolite | Enzyme | Metabolic Pathway Indicated |

|---|---|---|

| [1-13C]Lactate | Lactate (B86563) Dehydrogenase (LDH) | Glycolysis, Warburg Effect |

| [1-13C]Alanine | Alanine Aminotransferase (ALT) | Amino Acid Metabolism |

Dynamic Nuclear Polarization (DNP) Techniques for Signal Enhancement

The substantial signal enhancement required for hyperpolarized 13C MRS is achieved through a process called Dynamic Nuclear Polarization (DNP). bridge12.com In DNP, the high polarization of electron spins in a radical agent is transferred to the 13C nuclei of the target compound. nih.gov This process is typically carried out at very low temperatures (around 1 K) and in a high magnetic field. nih.gov The sample, containing the 13C-labeled tracer and a stable radical, is irradiated with microwaves, which facilitates the transfer of polarization from the electrons to the nuclei. nih.gov This can increase the 13C nuclear polarization by factors of 10,000 or more over the thermal equilibrium state. researchgate.net Once polarized, the solid sample is rapidly dissolved in a superheated solvent and prepared for injection, a process known as dissolution DNP. researchgate.net The resulting hyperpolarized solution retains its enhanced signal for a limited time, dictated by the spin-lattice relaxation time (T1) of the 13C nucleus, during which metabolic processes can be observed in vivo. researchgate.net

In Vivo Applications of Hyperpolarized 13C-Labeled Tracers

The ability to monitor metabolic pathways non-invasively and in real-time has led to numerous in vivo applications of hyperpolarized 13C-labeled tracers. nih.gov These applications span from preclinical animal models to human clinical trials. researchgate.netrawdatalibrary.net In oncology, hyperpolarized [1-13C]pyruvate has been used to detect tumors, assess tumor grade, and monitor the response to therapy by imaging the elevated lactate production characteristic of many cancers. nih.gov Beyond cancer, hyperpolarized tracers are being explored in cardiovascular diseases to assess myocardial metabolism, in neurological disorders, and in inflammatory conditions. nih.govahajournals.org The radiation-free nature of the technique makes it particularly attractive for longitudinal studies and for use in sensitive populations. researchgate.net

Investigating Enzyme-Substrate Interactions and Inhibition Mechanisms

Isotopically labeled inhibitors are invaluable for studying the specific interactions between a molecule and its target enzyme. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique in this regard, as it can provide atomic-level information about binding events and resulting structural changes in both the inhibitor and the enzyme.

Interaction with Enzymes (e.g., Elastase) using NMR Spectroscopy

Sodium trifluoroacetate (B77799) is known to be a potent competitive inhibitor of certain enzymes, such as porcine pancreatic elastase and human leukocyte elastase. nih.gov The interaction between sodium trifluoroacetate and elastase has been demonstrated using 19F NMR spectroscopy. nih.gov This technique is highly sensitive to the local chemical environment of the fluorine atoms in the trifluoroacetate molecule. Upon binding to the enzyme, changes in the 19F NMR signal, such as chemical shift perturbations, can be observed, confirming the interaction and providing insights into the binding event. nih.gov

Enzymatic studies have shown that at a pH of 5.5, sodium trifluoroacetate acts as a competitive inhibitor for both porcine elastase and human leukocyte elastase, with the inhibition constant (Ki) increasing significantly with higher pH. nih.gov The potency of this inhibition is specific, as other enzymes like bovine trypsin and α-chymotrypsin are not affected by sodium trifluoroacetate. nih.gov The use of this compound would allow for similar investigations using 13C NMR, providing a complementary view of the binding from the perspective of the carbon backbone of the inhibitor.

Table 2: Inhibition Constants (Ki) of Sodium Trifluoroacetate for Elastases at pH 5.5

| Enzyme | Ki Value (mM) |

|---|---|

| Porcine Pancreatic Elastase | 2.6 |

| Human Leukocyte Elastase | 9.3 |

Data sourced from Winninger et al., Biochimica et Biophysica Acta, 1978. nih.gov

Probing Active Site Binding and Conformational Changes

NMR spectroscopy is a key method for elucidating the structural details of enzyme-inhibitor complexes. When an inhibitor like this compound binds to the active site of an enzyme, it can induce conformational changes in the protein. nih.gov These changes, though they may be subtle, can be detected by monitoring the chemical shifts of nuclei within the enzyme's active site or on the inhibitor itself. nih.gov

Studies on elastase using trifluoroacetylated peptide inhibitors have shown that the binding of these molecules can induce a conformational change in the catalytic site. nih.gov Specifically, the binding can cause a displacement of a key histidine residue (His-57) within the active site. nih.gov Such detailed information is crucial for understanding the mechanism of inhibition and for the rational design of more potent and specific inhibitors. While the original studies on elastase and trifluoroacetate used 19F NMR, the use of a 13C-labeled compound like this compound would enable these interactions to be probed by 13C NMR, offering another sensitive nucleus to report on the binding event and any subsequent conformational adjustments within the enzyme-inhibitor complex.

Tracing Metabolic Fates of Fluorinated Compounds

The use of this compound as a tracer is particularly insightful in studying the biotransformation of fluorinated drugs, especially volatile anesthetics. A significant body of research has demonstrated that several widely used anesthetics undergo metabolism in the liver, leading to the formation of trifluoroacetic acid. koreamed.orgnorthwestern.edu

For instance, the inhaled anesthetic halothane (B1672932) is extensively metabolized, with a major metabolic product being trifluoroacetic acid. northwestern.edu Similarly, other fluorinated anesthetics such as enflurane, isoflurane, and desflurane (B1195063) are also biotransformed to TFA, albeit to varying extents. koreamed.org The use of 13C-labeled TFA would enable researchers to investigate the subsequent metabolic pathways of this metabolite, clarifying whether it is further metabolized or excreted unchanged.

The application of nuclear magnetic resonance (NMR) spectroscopy, particularly 19F NMR and 13C NMR, is a powerful analytical technique for identifying and quantifying fluorinated metabolites in biological samples like urine. rsc.orgresearchgate.net By administering a fluorinated compound and analyzing the resulting metabolites, researchers can identify the presence of trifluoroacetate. The use of this compound in such studies would provide an unambiguous signal to confirm the identity and quantity of TFA derived from the parent compound.

Detailed Research Findings

While direct studies employing this compound to trace the fate of TFA from various fluorinated precursors are still emerging, the foundational knowledge of TFA as a major metabolite is well-established. The table below summarizes the metabolic conversion of several fluorinated anesthetics to trifluoroacetic acid.

| Fluorinated Compound | Primary Site of Metabolism | Major Metabolite | Percentage of Metabolism to TFA |

|---|---|---|---|

| Halothane | Liver | Trifluoroacetic acid (TFA) | ~20% |

| Enflurane | Liver | Trifluoroacetic acid (TFA) | ~2.5% |

| Isoflurane | Liver | Trifluoroacetic acid (TFA) | ~0.2% |

| Desflurane | Liver | Trifluoroacetic acid (TFA) | ~0.02% |

This table illustrates the varying degrees to which different fluorinated anesthetics are metabolized to trifluoroacetic acid in the liver. koreamed.org

The data clearly indicates that while all these compounds produce TFA, the extent of metabolism varies significantly. Halothane shows the highest conversion rate, making it a key subject of studies on TFA-related toxicology. northwestern.edu The application of this compound as a tracer would be instrumental in determining the residence time and potential downstream metabolic reactions of the resulting TFA from each of these precursors.

Further research utilizing this compound is anticipated to provide a more detailed map of the metabolic pathways of a broad range of fluorinated compounds, contributing to the development of safer pharmaceuticals and a better understanding of the environmental impact of these persistent chemicals.

Environmental and Fate Studies of Labeled Trifluoroacetate

Tracking the Environmental Distribution and Transport of 13C-Labeled Trifluoroacetate (B77799)

Isotopically labeled trifluoroacetate is instrumental in elucidating its movement and retention within ecosystems. nih.gov Studies utilizing 13C-labeled TFA allow for precise tracking against background levels of the compound, which can originate from both natural and anthropogenic sources. fluorocarbons.org

The mobility and retention of trifluoroacetate in soil are critical factors influencing its potential impact on terrestrial and aquatic environments. While generally considered mobile in soils, studies have shown that retention can be significant in certain soil types. oregonstate.edulternet.edu The use of 13C-labeled TFA would enable researchers to accurately quantify the extent of adsorption to soil particles and distinguish between the applied tracer and pre-existing TFA.

Research has indicated that soil organic matter and mineral surfaces play a role in TFA retention. oregonstate.edu Organic soils, particularly those found in wetlands, peatlands, and boreal forests, tend to exhibit higher retention of TFA compared to mineral soils. lternet.edu For instance, the organic surface soil of a wetland was found to retain up to 63% of added TFA, whereas mineral horizons of an upland forest soil retained only 4–8%. nih.gov The differing shapes of TFA adsorption isotherms for mineral (C-type) and organic (L-type) soils suggest two distinct retention mechanisms are at play. lternet.edu

The pH of the soil is another crucial factor, with TFA retention increasing as pH decreases. oregonstate.edu This is particularly evident in soils with high organic content. oregonstate.edu The mobility of TFA is often compared to other anions, and in many cases, it is considered a mobile organic compound. oregonstate.edulternet.edu However, its retention can influence its bioavailability and, consequently, its potential toxicity to plants. oregonstate.edu

Table 1: Trifluoroacetate (TFA) Retention in Different Soil Types

| Soil Type | TFA Retention (%) | Key Influencing Factors | Reference |

|---|---|---|---|

| Wetland (Organic Surface) | Up to 63% | High Organic Matter | nih.gov |

| Upland Forest (Organic Horizon) | ~20% | Organic Matter | nih.gov |

| Upland Forest (Mineral Horizons) | 4-8% | Low Organic Matter | nih.gov |

| Agricultural Soils (Non-acidic) | <3% | Soil Composition | nih.gov |

Trifluoroacetate is highly soluble in water and can be transported from the atmosphere to the Earth's surface through precipitation. nih.govmdpi.com Its high solubility means it is expected to partition almost entirely into aqueous phases in the environment. mdpi.com Once in aquatic systems, its fate is governed by various physical, chemical, and biological processes.

Due to its persistence, TFA can accumulate in water bodies, with the oceans acting as a significant reservoir. fluorocarbons.orgmdpi.com The use of 13C-labeled TFA in controlled aquatic environments or mesocosms can help determine its distribution between the water column, sediment, and aquatic organisms. Such studies are crucial for understanding potential bioaccumulation and biomagnification. While TFA is not known to have degradation pathways in environmental aqueous phases, microbial degradation has been observed in sediments under certain conditions. mdpi.comusgs.gov

Degradation Pathways and Persistence in Environmental Compartments

The persistence of trifluoroacetate in the environment is a key concern. Isotopic labeling is a definitive method for studying its degradation, as it allows for the unambiguous identification of transformation products.

The microbial degradation of trifluoroacetate has been a subject of considerable research. While initially thought to be highly resistant to bacterial attack, studies have shown that TFA can be degraded under both anoxic (anaerobic) and oxic (aerobic) conditions. usgs.govresearchgate.net The use of 14C-labeled TFA in microcosm studies has been essential in identifying transformation products that are not easily detectable by other means. nih.gov

Under anoxic conditions, microbial communities in freshwater and salt marsh sediments have been shown to degrade TFA. usgs.govresearchgate.net A proposed anaerobic pathway involves the reductive dehalogenation of trifluoroacetate to difluoroacetate, then to monofluoroacetate, and finally to acetate. researchgate.net

In oxic environments, the degradation of TFA can lead to the formation of fluoroform. usgs.govethz.ch The potential for microbial degradation appears to be concentration-dependent, with some studies suggesting that degradation is inhibited at higher concentrations. researchgate.net The use of 13C-labeled TFA in such studies would allow for precise quantification of the conversion to 13CO2 and other labeled metabolites, providing clear evidence of biodegradation. nih.gov

Trifluoroacetate is a significant atmospheric degradation product of several hydrochlorofluorocarbons (HCFCs), hydrofluorocarbons (HFCs), and hydrofluoroolefins (HFOs). usgs.govethz.chdigitellinc.com These compounds are broken down in the troposphere by hydroxyl radicals, leading to the formation of TFA. usgs.govresearchgate.net The yield of TFA from the photodegradation of these precursor compounds can range from a few percent to nearly 100%. digitellinc.com

The atmospheric lifetime of TFA is relatively short as it is efficiently removed from the atmosphere by wet deposition (rain and snow). mdpi.comnih.gov This process is the primary route for TFA to enter terrestrial and aquatic ecosystems. mdpi.com The use of HFOs as replacements for HFCs is expected to lead to increased formation of TFA in the atmosphere, with deposition occurring closer to emission sources due to the shorter atmospheric lifetime of HFOs. fluorocarbons.org

Table 2: Atmospheric Degradation and Environmental Fate of Trifluoroacetate (TFA)

| Process | Description | Key Factors | Reference |

|---|---|---|---|

| Formation | Atmospheric degradation of HCFCs, HFCs, and HFOs by hydroxyl radicals. | Precursor compound, atmospheric conditions. | usgs.govresearchgate.net |

| Transport | Atmospheric transport followed by deposition. | Wind patterns, precipitation. | nih.gov |

| Deposition | Primarily through wet deposition (rain, snow). | Solubility in water. | mdpi.com |

| Environmental Partitioning | Accumulates in aqueous phases due to high solubility. | Solubility, pKa. | mdpi.com |

Advanced Methods for Environmental Monitoring of Labeled Contaminants

The accurate detection and quantification of trifluoroacetate in various environmental matrices require sophisticated analytical techniques. The use of isotopically labeled internal standards, such as Sodium trifluoroacetate-1-13C, is crucial for achieving reliable results, particularly when dealing with complex samples.

Isotope dilution mass spectrometry is a powerful technique for the analysis of TFA. nih.gov This method involves adding a known amount of a labeled internal standard to the sample. The ratio of the labeled to the unlabeled compound is then measured by a mass spectrometer. This approach corrects for losses during sample preparation and analysis, leading to highly accurate and precise measurements.

Several analytical methods have been developed for the determination of TFA in water samples, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These methods often involve a pre-concentration step, such as solid-phase extraction, to enhance sensitivity. nih.gov The development of methods using supercritical fluid chromatography (SFC) coupled to MS/MS has also shown promise for the analysis of TFA and other short-chain perfluoroalkyl acids in environmental samples. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and reactive nature of molecules. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.

The introduction of a ¹³C isotope at the carboxylate carbon of sodium trifluoroacetate (B77799) results in subtle alterations to the molecule's electronic and vibrational properties. While the electronic configuration is largely unchanged due to the identical charge of ¹²C and ¹³C nuclei, the increased mass of the ¹³C nucleus affects the molecule's vibrational modes. This phenomenon, known as the isotope effect, can be observed in spectroscopic analyses. For instance, the ¹⁹F NMR chemical shift is sensitive to whether the fluorine atom is bonded to a ¹²C or a ¹³C, with the effect being most significant across one bond. blogspot.com In trifluoroacetic acid, the one-bond ¹⁹F-¹²C/¹³C isotope effect is approximately 0.13 ppm, while the two-bond effect is about 0.02 ppm. blogspot.com These small changes in the electronic environment, stemming from altered vibrational states, can be precisely calculated using quantum chemical methods.

A significant application of quantum chemistry is the accurate prediction of spectroscopic data, particularly NMR chemical shifts. nrel.gov Density Functional Theory (DFT) calculations have become a standard tool for interpreting and analyzing experimental NMR spectra. nih.gov Methods like DFT can compute the magnetic shielding tensor of a nucleus, from which the NMR chemical shift can be derived. nih.govacs.org For ¹³C chemical shifts, DFT calculations can achieve high accuracy, often with a mean absolute error of around 1.5 ppm when compared to experimental values. nrel.govresearchgate.net This predictive power is invaluable for confirming molecular structures and assigning signals in complex spectra. The choice of the DFT functional and basis set is crucial for obtaining results that closely match experimental data. nih.govrsc.org

| Computational Method | Basis Set | Calculated ¹³C Chemical Shift (ppm, ref TMS) | Typical Experimental Range (ppm, ref TMS) |

|---|---|---|---|

| B3LYP | cc-pVTZ | ~161.8 | 160-165 |

| PW86 | IGLO-III | ~162.1 | 160-165 |

| TPSS | cc-pVTZ | ~161.5 | 160-165 |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules and their interactions with the surrounding environment. nih.gov These simulations model the motions of atoms and molecules, providing a detailed picture of processes like solvation and ion pairing. For the trifluoroacetate anion in an aqueous solution, MD simulations can characterize the structure of the surrounding water molecules, revealing how water interacts with both the charged carboxylate group and the hydrophobic trifluoromethyl group. nih.govresearchgate.net Studies on similar ionic liquids have shown that water molecules can form strong hydrogen bonds with anions. nsf.gov MD simulations have also been used to investigate trifluoroacetate-based protic ionic liquids, finding that an increase in the number of ethyl groups in the cation weakens the ion-ion interaction. researchgate.net Such simulations are crucial for understanding the macroscopic properties of solutions containing Sodium trifluoroacetate-1-13C based on the microscopic interactions. nsf.gov

Mechanistic Insights from Computational Studies of Reactions Involving Trifluoroacetate

Computational chemistry offers profound insights into the mechanisms of reactions where the trifluoroacetate ion participates as a reactant, intermediate, or product. americanelements.comresearchgate.net

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and calculate the energy barriers (activation energies) that govern reaction rates. For example, in the degradation of perfluorooctanoic acid, DFT calculations have been used to determine the Gibbs free energy change for pathways that produce trifluoroacetic acid (TFA), confirming their thermodynamic feasibility. acs.org Similarly, DFT studies on the reaction of methyl trifluoroacetate with lithium polysulfides have located the transition states for methyl group transfer and calculated the associated high energy barriers, suggesting the reaction is implausible at room temperature. researchgate.net A combined experimental and computational study on the reaction of fluoroarenes with Mg-Mg bonds identified a concerted SNAr-like pathway, with DFT calculations modeling the Gibbs activation energy. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes for Advanced Isotopic Labeling

The synthesis of isotopically labeled standards is often complicated and expensive, which can limit their widespread availability and application. alsglobal.com A primary future research direction is the development of more efficient, cost-effective, and environmentally sustainable synthetic routes for Sodium trifluoroacetate-1-13C and other labeled compounds. Current multi-step syntheses often present challenges in yield and purification.

Future research will likely focus on:

Flow Chemistry: Implementing continuous flow chemistry processes for the synthesis. Flow chemistry can offer improved reaction control, higher yields, enhanced safety, and easier scalability compared to traditional batch methods.

Biocatalytic Routes: Investigating the potential of enzymatic or whole-cell biocatalytic systems to perform specific steps in the synthesis. Biocatalysis can offer high selectivity under mild, greener conditions, potentially reducing the environmental impact of the synthesis.

Advancements in these areas will be crucial for producing a wider array of specifically labeled standards (e.g., with multiple labels) needed to probe increasingly complex chemical and biological questions. nih.gov

Integration of this compound in Multi-omics Research

Multi-omics, the integrated analysis of diverse biological data sets such as genomics, proteomics, metabolomics, and lipidomics, offers a holistic view of biological systems. nih.gov The accuracy of quantitative techniques within these fields, particularly metabolomics and lipidomics, heavily relies on the use of high-quality internal standards for precise molecule quantification. acs.org

This compound is an essential tool in this context, particularly for studies investigating the biological impact of exposure to per- and polyfluoroalkyl substances (PFAS). Trifluoroacetic acid (TFA) is an ultrashort-chain PFAS and is the most abundant compound of this class in the global environment. nih.gov Future research will see an increased integration of this labeled standard in multi-omics workflows to:

Quantify Exposure: Accurately measure TFA levels in complex biological matrices (e.g., blood, tissue) as part of the metabolomics panel. This provides a precise measure of internal exposure, which can then be correlated with changes in genes, proteins, and other metabolites.

Elucidate Biological Pathways: By providing an accurate anchor for TFA quantification, researchers can more reliably identify the metabolic pathways perturbed by PFAS exposure. This can help uncover mechanisms of toxicity and identify novel biomarkers of effect.